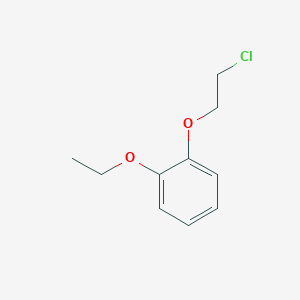

1-(2-Chloroethoxy)-2-ethoxybenzene

Beschreibung

Structural and Functional Context within Aryl Ethers

Aryl ethers are a class of organic compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. fiveable.mewikipedia.org This structure gives them unique chemical properties. The presence of the aromatic ring influences the reactivity of the ether, and the ether group, in turn, affects the chemistry of the aromatic ring. fiveable.me

1-(2-Chloroethoxy)-2-ethoxybenzene is an unsymmetrical ether, meaning the two organic groups attached to the oxygen atom are different. wikipedia.org Specifically, it has a 2-ethoxyphenyl group and a 2-chloroethyl group attached to the central oxygen atom of the ether linkage. The presence of both an ethoxy group and a chloroethoxy group on the benzene (B151609) ring makes it a multifunctional molecule. The chlorine atom provides a reactive site for nucleophilic substitution reactions, a common pathway for creating new chemical bonds. solubilityofthings.com

Significance as a Synthetic Building Block in Organic Chemistry

The utility of this compound in organic chemistry stems from its role as a versatile synthetic building block. fiveable.me The chloroethoxy side chain is particularly important, as the chlorine atom is a good leaving group in nucleophilic substitution reactions. wikipedia.org This allows for the introduction of various functional groups by reacting this compound with different nucleophiles.

This reactivity makes it a valuable precursor in the synthesis of a variety of more complex molecules. For instance, it can be used in the preparation of pharmaceuticals and other fine chemicals where the specific ether linkage and the potential for further functionalization are desired. solubilityofthings.com The ability to introduce a 2-(2-ethoxyphenoxy)ethyl moiety into a target molecule is a key feature of its synthetic utility.

The synthesis of aryl ethers, such as this compound, is often achieved through methods like the Williamson ether synthesis. wikipedia.orgpbworks.com This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of this specific compound, this could involve the reaction of a phenoxide with 1-bromo-2-chloroethane (B52838) or a related electrophile. The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers in laboratory and industrial settings. wikipedia.org

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and related compounds.

| Property | Value | Source |

| Molecular Formula | C10H13ClO2 | guidechem.com |

| Molecular Weight | 200.66 g/mol | guidechem.com |

| CAS Number | 56842-04-7 | guidechem.com |

| Appearance | Colorless to pale yellow liquid | solubilityofthings.com |

| Boiling Point | 97-98 °C at 15 mmHg | sigmaaldrich.com |

| Density | 1.129 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.534 | sigmaaldrich.com |

| Solubility | Good solubility in organic solvents like ether, toluene, and chloroform. Limited solubility in water. | solubilityofthings.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-chloroethoxy)-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDUTEWYIDNOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589888 | |

| Record name | 1-(2-Chloroethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56842-04-7 | |

| Record name | 1-(2-Chloroethoxy)-2-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56842-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Chloroethoxy 2 Ethoxybenzene

Alkylation and Etherification Strategies for Aromatic Precursors

The foundational step in synthesizing 1-(2-chloroethoxy)-2-ethoxybenzene involves the construction of the ether linkages to the aromatic ring. This is typically accomplished by starting with a suitable phenolic compound, such as 2-ethoxyphenol (B1204887), and introducing the chloroethoxy group.

Nucleophilic Substitution Reactions in Phenolic Systems

A cornerstone of this synthesis is the Williamson ether synthesis, a classic and versatile method for forming ethers. wvu.edumasterorganicchemistry.comjk-sci.comkhanacademy.orgyoutube.com This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comjk-sci.com In the context of synthesizing the precursor to our target molecule, 2-ethoxyphenol (guaethol) serves as the starting phenol. nih.govchemicalbook.com 2-Ethoxyphenol itself can be prepared from catechol by monoethylation. nih.govchemicalbook.comtdcommons.org

The synthesis of the intermediate, 2-(2-ethoxyphenoxy)ethanol (B1339132), is achieved by reacting 2-ethoxyphenol with a suitable two-carbon electrophile. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3). jk-sci.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being favored as they can accelerate SN2 reactions. masterorganicchemistry.comjk-sci.com

Role of Ethylene (B1197577) Oxide and Chloroethoxy Precursors

Two primary precursors can be utilized to introduce the 2-hydroxyethoxy side chain onto the 2-ethoxyphenol backbone: ethylene oxide and 2-chloroethanol (B45725).

When ethylene oxide is used, the reaction proceeds via a ring-opening mechanism. vaia.com In an acidic or basic medium, the highly strained three-membered ring of ethylene oxide is opened by the nucleophilic attack of the 2-ethoxyphenoxide ion. vaia.comwikipedia.org This method directly yields 2-(2-ethoxyphenoxy)ethanol.

Alternatively, 2-chloroethanol can be employed as the alkylating agent. thieme-connect.de In this case, the reaction is a standard Williamson ether synthesis where the phenoxide displaces the chloride ion from 2-chloroethanol. thieme-connect.de This approach also leads to the formation of 2-(2-ethoxyphenoxy)ethanol. Another relevant precursor is 1-bromo-2-chloroethane (B52838), a dihaloalkane that serves as a versatile alkylating agent due to its two reactive halogen atoms. sinocurechem.com

Halogenation Techniques for Terminal Hydroxyl Groups

Once 2-(2-ethoxyphenoxy)ethanol is synthesized, the next critical step is the conversion of the terminal hydroxyl group to a chloride. This transformation is a crucial halogenation reaction.

A common and effective method for this conversion is the use of thionyl chloride (SOCl₂). This reagent reacts with the alcohol to form an alkyl chlorosulfite intermediate, which then decomposes to yield the desired alkyl chloride, sulfur dioxide, and hydrogen chloride. This reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl produced.

Other halogenating agents such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) can also be employed. The choice of reagent can depend on the desired reaction conditions and the scale of the synthesis. For instance, a method for synthesizing 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene involves the use of 2-(2-chloroethoxy)ethanol. google.com

Catalytic Approaches and Reaction Condition Optimization

To enhance the efficiency and selectivity of the synthesis, various catalytic approaches and optimization strategies are employed. sigmaaldrich.com

Phase-transfer catalysis (PTC) is a particularly valuable technique in the etherification step, especially when dealing with reactants that are soluble in different phases (e.g., an aqueous solution of the phenoxide and an organic solution of the alkyl halide). youtube.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where the reaction with the alkyl halide occurs. youtube.comresearchgate.net This can lead to faster reaction rates, milder reaction conditions, and improved yields. youtube.com For example, the synthesis of o-ethoxyphenol has been achieved using a phase-transfer catalyst under microwave irradiation. lookchem.com

Reaction optimization involves systematically varying parameters such as temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts to find the conditions that provide the highest yield and purity of the desired product. whiterose.ac.uk Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently explore the effects of multiple variables on the reaction outcome. whiterose.ac.uk For instance, the synthesis of o-ethoxyphenol can be optimized by using a composite oxide catalyst containing niobium oxide, which can achieve a catechol conversion rate of 86.2% and a selectivity for o-ethoxyphenol of 95.7%. google.com

Scale-Up and Process Intensification Strategies

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of scale-up and process intensification strategies. The goal is to maintain high efficiency, safety, and cost-effectiveness at a larger production volume.

Key considerations for the scale-up of the synthesis of this compound include:

Heat Transfer: Exothermic reactions, such as the etherification and halogenation steps, require efficient heat removal to prevent runaway reactions. The design of the reactor must account for the increased heat generation at a larger scale.

Mass Transfer: Ensuring efficient mixing of reactants is crucial, especially in heterogeneous systems like those employing phase-transfer catalysis. The type and speed of agitation become critical parameters.

Process Intensification: This involves developing innovative technologies to make chemical processes smaller, safer, and more energy-efficient. For the synthesis of this compound, this could involve the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers advantages such as better temperature control, improved safety, and the potential for higher throughput.

By carefully selecting synthetic routes, optimizing reaction conditions through catalysis, and implementing robust scale-up strategies, the efficient and large-scale production of this compound can be achieved.

Intrinsic Chemical Reactivity and Mechanistic Pathways of 1 2 Chloroethoxy 2 Ethoxybenzene

Nucleophilic Substitution Mechanisms (Sₙ1/Sₙ2) at the Chloroethoxy Moiety

The terminal chloroethane (B1197429) group (-OCH₂CH₂Cl) is the primary site for nucleophilic substitution. The carbon atom bonded to the chlorine is a primary carbon, which has significant implications for the reaction mechanism.

Due to the low steric hindrance around the primary carbon center, nucleophilic attack proceeds predominantly through an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. utexas.eduyoutube.com This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. libretexts.orgyoutube.com The reaction rate is dependent on the concentrations of both the substrate, 1-(2-Chloroethoxy)-2-ethoxybenzene, and the incoming nucleophile, making it a second-order reaction. youtube.comlibretexts.org The alternative Sₙ1 pathway, which involves the formation of a carbocation intermediate, is energetically unfavorable for primary halides and is generally not observed. youtube.comyoutube.com

The primary alkyl chloride of the chloroethoxy group is reactive towards a wide array of nucleophiles. youtube.comsmolecule.com In these Sₙ2 reactions, the chlorine atom is displaced by the nucleophile, leading to the formation of a new covalent bond. The efficiency of the reaction often depends on the strength of the nucleophile.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2-(2-Ethoxyphenoxy)ethanol (B1339132) |

| Cyanide | Sodium Cyanide (NaCN) | 3-(2-Ethoxyphenoxy)propanenitrile |

| Azide | Sodium Azide (NaN₃) | 1-(2-Azidoethoxy)-2-ethoxybenzene |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-Ethoxy-2-(2-(phenylthio)ethoxy)benzene |

A defining characteristic of the Sₙ2 mechanism is the inversion of stereochemistry at the reaction center. youtube.comyoutube.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group, in a process known as "backside attack". youtube.com

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two alkoxy substituents: the ethoxy (-OCH₂CH₃) group and the 2-chloroethoxy (-OCH₂CH₂Cl) group. Both groups are considered activating and ortho, para-directors . uci.edu This is because the oxygen atoms' lone pairs can donate electron density into the aromatic ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. uci.edupressbooks.pub

The general mechanism for EAS is a two-step process:

Attack on the electrophile : The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

Given that the two directing groups are at positions 1 and 2, the primary sites for substitution will be the positions ortho and para to them. Steric hindrance may influence the final product ratio, but the main products would be expected at positions 4 and 5.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Major Potential Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(2-Chloroethoxy)-2-ethoxy-4-nitrobenzene and 1-(2-Chloroethoxy)-2-ethoxy-5-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-1-(2-chloroethoxy)-2-ethoxybenzene and 5-Bromo-1-(2-chloroethoxy)-2-ethoxybenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetyl-2-ethoxyphenoxy)-2-chloroethane and 1-(5-Acetyl-2-ethoxyphenoxy)-2-chloroethane |

Oxidation and Reduction Pathways

The functional groups in this compound allow for specific oxidation and reduction reactions.

Oxidation : The ethoxy groups are generally stable but can be oxidized under specific, often harsh, conditions to yield aldehydes or carboxylic acids. smolecule.com However, such conditions might also lead to the degradation of the aromatic ring.

Reduction : The carbon-chlorine bond is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) can selectively remove the chlorine atom, converting the chloroethoxy moiety into an ethoxy group. This would yield 1,2-diethoxybenzene. smolecule.com Under more vigorous conditions, the aromatic ring itself can be reduced.

Other Functional Group Transformations

Beyond substitution, oxidation, and reduction, the ether linkages present other opportunities for chemical transformation.

Ether Cleavage : The ether bonds can be cleaved by treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would break the C-O bonds of the ether, particularly the bond between the aromatic ring and the oxygen, to yield phenolic derivatives and haloalkanes.

Elimination Reaction : In the presence of a strong, non-nucleophilic base, the chloroethoxy group could potentially undergo a β-elimination reaction (E2 mechanism) to form 1-ethoxy-2-(vinyloxy)benzene. However, for a primary halide like this, nucleophilic substitution is typically the dominant pathway.

Derivatization and Analogues of 1 2 Chloroethoxy 2 Ethoxybenzene in Chemical Synthesis

Synthesis and Characterization of Substituted Derivatives

The chloroethoxy group in 1-(2-Chloroethoxy)-2-ethoxybenzene is the primary site for derivatization, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to a diverse range of substituted derivatives.

A common derivatization pathway involves the replacement of the chlorine atom with nitrogen-containing nucleophiles. For instance, the reaction with primary or secondary amines can yield the corresponding aminoethoxybenzene derivatives. A notable example is the synthesis of tamsulosin, where the bromo-analogue, 1-(2-bromoethoxy)-2-ethoxybenzene, reacts with an optically active amine. googleapis.com This reaction can be carried out in the presence of a molar excess of the non-chiral bromo-ether to drive the reaction to completion without the need for an additional base. googleapis.com

Another important class of derivatives is formed through reaction with oxygen-containing nucleophiles. The synthesis of 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene from 2-(2-chloroethoxy)ethanol and hydroquinone in the presence of potassium carbonate and catalysts like cesium carbonate and sodium dithionite exemplifies this type of transformation. google.com This reaction highlights the utility of chloroethoxy compounds in building larger molecules with polyether linkages.

Furthermore, the chloro group can be displaced by other halides or by azide ions. The reaction of 2-[2-(2-chloroethoxy)ethoxy]ethanol with sodium azide in dimethylformamide is a known transformation to produce the corresponding azide derivative, which can be a precursor for further chemical modifications. google.comrsc.org

The characterization of these newly synthesized derivatives relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, while Infrared (IR) spectroscopy helps in identifying the functional groups present. Mass spectrometry (MS) is used to confirm the molecular weight of the derivatives.

Exploration of Structurally Related Analogues and Isomers

The structural framework of this compound allows for the exploration of various analogues and isomers, which can exhibit different chemical and physical properties.

One important class of analogues is crown ethers. These macrocyclic polyethers can be synthesized to incorporate the ethoxybenzene unit. csic.esiipseries.org The synthesis of such compounds often involves the reaction of a catechol derivative with a di-halogenated or di-tosylated polyethylene glycol chain. iipseries.org These crown ether analogues are of significant interest due to their ability to selectively bind cations, making them useful in areas such as phase-transfer catalysis and ion-selective electrodes. csic.esiipseries.org The synthesis of novel dicyclohexeno-crown ethers highlights the ongoing development in this area. semanticscholar.org

Isomers of this compound, where the positions of the chloroethoxy and ethoxy groups on the benzene (B151609) ring are varied, can also be synthesized. For example, 2-(1-Chloroethoxy)ethoxybenzene is a known isomer. nih.gov The synthetic routes to these isomers would typically start from the corresponding substituted catechols or phenols. The Williamson ether synthesis is a classical and effective method for preparing such aryl ethers. researchgate.net A method for preparing 2-(2-ethoxyphenoxy) ethyl bromide, a bromo-analogue, involves the reaction of o-ethoxyphenol with 1,2-dibromoethane. patsnap.com

The exploration of these analogues and isomers is crucial for structure-activity relationship studies, where slight modifications in the molecular architecture can lead to significant changes in biological activity or material properties.

Reactivity and Synthetic Utility of Derived Intermediates

Intermediates derived from this compound are valuable precursors in multi-step organic syntheses. The functional groups introduced during the derivatization process open up a wide range of subsequent chemical transformations.

For example, the amino derivatives can undergo further reactions such as acylation, alkylation, or be used in the synthesis of heterocyclic compounds. The synthesis of tamsulosin demonstrates the utility of an amino-substituted intermediate derived from the bromo-analogue of this compound. googleapis.com

Hydroxy-terminated derivatives, obtained by hydrolysis of the chloro group or by reaction with a protected diol followed by deprotection, can be used in esterification or etherification reactions to build more complex structures. The synthesis of 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene provides a diol that can be further functionalized. google.com Similarly, the preparation of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine from 2-(2-chloroethoxy)ethanol demonstrates the creation of a useful building block with both a secondary amine and a primary alcohol for further reactions. google.com

Azido-derivatives are particularly useful intermediates due to the versatility of the azide group. They can be reduced to primary amines or undergo click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazoles. The synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanol from its chloro-precursor is a key step in creating a versatile intermediate for bioconjugation and materials science. rsc.org

The table below summarizes some of the key reactions and the resulting intermediates or final products derived from this compound and its analogues.

| Reactant | Reagent | Product Type | Reference |

| 1-(2-Bromoethoxy)-2-ethoxybenzene | (R)-5-(2-amino-1-propyl)-2-methoxybenzenesulphonamide | Substituted Amine (Tamsulosin) | googleapis.com |

| 2-(2-Chloroethoxy)ethanol | Hydroquinone, K₂CO₃, Cs₂CO₃, Na₂S₂O₄ | Diol (1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene) | google.com |

| 2-[2-(2-Chloroethoxy)ethoxy]ethanol | Sodium Azide | Azide (2-[2-(2-Azidoethoxy)ethoxy]ethanol) | google.comrsc.org |

| o-Ethoxyphenol | 1,2-Dibromoethane | Bromo-analogue (2-(2-Ethoxyphenoxy) ethyl bromide) | patsnap.com |

| Catechol | N,N-bis(2-chloroethyl)prop-2-en-1-amine | Azacrown Ether | nih.gov |

Applications of 1 2 Chloroethoxy 2 Ethoxybenzene in Advanced Organic Synthesis

Utilization as a Versatile Intermediate for Complex Molecule Construction

The primary application of 1-(2-Chloroethoxy)-2-ethoxybenzene lies in its role as a versatile intermediate in the synthesis of complex organic molecules. The chloroethoxy group is a key functional feature, containing a reactive carbon-chlorine bond that is susceptible to nucleophilic substitution reactions. This allows for the introduction of diverse functionalities onto the ethoxyphenoxy scaffold.

Chemists can replace the chlorine atom with various nucleophiles, such as amines, thiols, or alkoxides, to construct more elaborate molecules. This reactivity is fundamental to building the carbon-nitrogen and carbon-sulfur bonds that are prevalent in many biologically active compounds. For instance, related chloroethoxybenzene derivatives serve as intermediates in the synthesis of pharmaceuticals. ontosight.aismolecule.com A similar compound, (2-Chloroethoxy)benzene, is utilized in the multi-step synthesis of pseudo-symmetrical tamoxifen (B1202) derivatives, which are complex molecules used in medical research. sigmaaldrich.com

The synthesis of the antihypertensive drug Carvedilol involves an impurity known as 1-(2-Chloroethoxy)-2-methoxybenzene, highlighting the role of this class of compounds as precursors in the assembly of complex pharmaceutical agents. pharmaffiliates.com The general synthetic strategy involves leveraging the reactive chloro group to append larger, more functionalized moieties, demonstrating the utility of these compounds as foundational building blocks. The structural framework provided by the ethoxybenzene portion of the molecule can also be critical for the final properties and biological activity of the target complex molecule. ontosight.ai

Table 1: Examples of Related Intermediates and Their Applications

| Intermediate Compound | Application |

|---|---|

| 1-Chloro-2-ethoxybenzene | Synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.ai |

| 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | Intermediate for synthesizing more complex organic molecules. smolecule.com |

| (2-Chloroethoxy)benzene | Used in the synthesis of tamoxifen derivatives. sigmaaldrich.com |

Role in the Development of Specialty Chemicals

Beyond complex pharmaceuticals, this compound and its analogs are instrumental in the development of a wide array of specialty chemicals. These are chemicals produced for specific, performance-enhancing functions and include products like dyes, agrochemicals, and various industrial additives. ontosight.ai

In the field of agrochemicals, intermediates like 1-Chloro-2-ethoxybenzene are used to build new pesticides and herbicides. ontosight.ai The specific arrangement of the ethoxy and chloroethoxy groups on the benzene (B151609) ring can be tailored to interact with biological targets in pests or unwanted plants. Research into the biological activity of related compounds suggests potential interactions with enzymes and receptors, which is a key principle in the design of effective specialty chemicals for agriculture and other industries. smolecule.com

Precursor in Polymer Chemistry and Material Science

The bifunctional nature of this compound makes it a valuable precursor in polymer chemistry and material science. bldpharm.com The reactive chloro group can participate in polymerization reactions, allowing the molecule to be incorporated into polymer chains. This functionality enables the synthesis of polymers with tailored properties.

For example, the chloro group can be converted into other functional groups suitable for various polymerization techniques, such as polycondensation or polyaddition reactions. The ethoxy-substituted benzene ring, when integrated into a polymer backbone, can enhance thermal stability, modify solubility, or introduce specific optical and electronic properties to the resulting material. bldpharm.com

A closely related compound, 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene, is explicitly noted for its use in producing polymers and resins. smolecule.com This indicates that the chloroethoxy-aromatic ether structure is a recognized motif for creating new materials. These materials could find applications in advanced coatings, specialty plastics, or electronic components where specific performance characteristics are required. The ability to functionalize the molecule at the chloro position before or after polymerization provides a high degree of control over the final material's properties, making it a target of interest for material scientists. bldpharm.com

Table 2: Chemical Identity of this compound and Related Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C10H13ClO2 | 56842-04-7 |

| 1-Chloro-2-ethoxybenzene | C8H9ClO | 614-72-2 |

| 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | C10H12Cl2O2 | Not explicitly found, derived from name |

| 1-(2-Chloroethoxy)-2-methoxybenzene | C9H11ClO2 | 53815-60-4 |

| (2-Chloroethoxy)benzene | C8H9ClO | 622-86-6 |

| Carvedilol | C24H26N2O4 | 72956-09-3 |

| Tamoxifen | C26H29NO | 10540-29-1 |

Computational Chemistry and Theoretical Investigations of 1 2 Chloroethoxy 2 Ethoxybenzene

Molecular Conformation and Torsional Potential Analysis

The three-dimensional arrangement of a molecule, its conformation, is fundamental to its physical and chemical properties. For 1-(2-chloroethoxy)-2-ethoxybenzene, which possesses five rotatable bonds, the conformational space is complex. guidechem.com The molecule's flexibility arises from the rotation around several key single bonds: the C(aryl)-O bonds, the O-C(ethyl) bonds, and the C-C bond of the chloroethoxy group.

Torsional potential analysis is a computational method used to map the energy landscape as a function of dihedral angle rotation around a specific bond. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. This surface reveals the most stable, low-energy conformations (energy minima) and the energy barriers (transition states) that separate them.

For alkoxy-aryl compounds like ethoxybenzene, a structural relative of the title compound, density functional theory (DFT) calculations have shown that the most stable conformer often has the alkoxy chain lying in the same plane as the benzene (B151609) ring. researchgate.net Specifically, studies using the B3LYP density functional method indicate that for ethoxybenzene, the minimum energy geometry occurs when the ethyl group is in a trans position relative to the O-CH2 bond and coplanar with the phenyl ring. researchgate.netacs.org Conversely, ethyl substituents on a benzene ring tend to prefer an out-of-plane conformation. researchgate.net

For this compound, a similar analysis would involve calculating the torsional potential for the key dihedral angles. The interaction between the two substituent chains would introduce additional steric and electronic effects, likely leading to a more complex PES than that of simple ethoxybenzene. The preferred conformation would represent a balance between the steric hindrance of the ethoxy and chloroethoxy groups and the electronic interactions with the benzene ring.

Table 1: Key Dihedral Angles for Torsional Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| C6-C1-O-C7 | Rotation of the ethoxy group relative to the benzene ring. | Influences the planarity and electronic conjugation. |

| C1-O-C7-C8 | Rotation around the ether bond of the ethoxy group. | Determines the orientation of the terminal methyl group. |

| C1-C2-O-C9 | Rotation of the chloroethoxy group relative to the benzene ring. | Significant steric and electrostatic interactions with the adjacent ethoxy group. |

| C2-O-C9-C10 | Rotation around the ether bond of the chloroethoxy group. | Affects the proximity of the chlorine atom to the rest of the molecule. |

| O-C9-C10-Cl | Rotation around the C-C bond of the chloroethoxy group. | Governs the spatial position of the terminal chlorine atom. |

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can provide a detailed picture of electron distribution and orbital energies. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted benzene ring, while the LUMO may have significant contributions from the chloroethoxy side chain, particularly the C-Cl antibonding orbital.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms and the π-system of the benzene ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms and potentially near the chlorine atom, marking sites for nucleophilic interaction.

Table 2: Predicted Electronic Properties and Reactivity Descriptors

| Property | Definition | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates greater electron-donating ability, likely centered on the aromatic ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy suggests greater electron-accepting ability, potentially involving the C-Cl bond. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap implies higher reactivity and polarizability. |

| Molecular Electrostatic Potential (MEP) | 3D map of electron density. | Identifies nucleophilic sites (e.g., oxygen atoms) and electrophilic sites. |

| Fukui Functions | Describe the change in electron density when an electron is added or removed. | Pinpoints the most reactive atoms for electrophilic, nucleophilic, and radical attack. |

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in exploring the pathways of chemical reactions, providing insights into transition states and reaction energies that are often difficult to determine experimentally. nih.govresearchgate.net For this compound, a key reaction of interest is the acidic cleavage of its ether linkages. openstax.org

Ethers are generally stable but can be cleaved by strong acids like HBr or HI. openstax.org The reaction mechanism can be either SN1 or SN2, depending on the structure of the groups attached to the ether oxygen. openstax.org Computational methods can model this process by:

Locating Reactants and Products: Optimizing the geometries of the starting material (the protonated ether) and the final products (e.g., a phenol (B47542) and an alkyl halide).

Searching for Transition States (TS): Identifying the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the reaction mechanism. For an SN2 reaction, the TS would involve the simultaneous formation of a new bond with the halide nucleophile and the breaking of the C-O ether bond. openstax.org

Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation barriers for different possible cleavage sites (e.g., at the ethoxy vs. the chloroethoxy group), chemists can predict the reaction's regioselectivity.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the mechanism under study. nih.gov

For this compound, cleavage could potentially occur at four different C-O bonds. Computational studies would predict that SN2 attack by a halide ion is more likely to occur at the less sterically hindered primary carbon of the chloroethoxy group or the ethyl group, rather than at the aryl carbons. openstax.org The presence of the electron-withdrawing chlorine atom might also influence the reaction rate and pathway compared to a simple ethoxybenzene.

Advanced Analytical Methodologies for 1 2 Chloroethoxy 2 Ethoxybenzene Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic methods are fundamental for determining the molecular structure of a compound like 1-(2-Chloroethoxy)-2-ethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to identify the number and environment of hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons, the ethoxy group protons, and the protons of the chloroethoxy group. ¹³C NMR would provide information on the carbon skeleton, with different chemical shifts for the aromatic carbons and the aliphatic carbons of the ether side chains.

Mass Spectrometry (MS): MS would be employed to determine the molecular weight and fragmentation pattern. The molecular ion peak would confirm the compound's mass. Fragmentation analysis could reveal the loss of the chloroethoxy and ethoxy groups, providing further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present. Key absorptions would include C-O-C stretching vibrations for the ether linkages, C-H stretching for the aromatic and aliphatic groups, and a C-Cl stretching vibration.

Chromatographic Methods for Purity Assessment and Enantiomer Resolution (e.g., Chiral HPLC)

Chromatography is essential for separating the compound from impurities and, if applicable, for resolving enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of this compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would likely be used to separate the target compound from any starting materials or byproducts from its synthesis.

Chiral HPLC: If the compound were synthesized in a way that could produce enantiomers (though not immediately obvious from its structure without a chiral center), chiral HPLC would be necessary to separate and quantify them. This would involve a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Kinetic Studies via Real-time Spectroscopic Monitoring (e.g., Stopped-Flow NMR)

To study the reaction kinetics of this compound, real-time monitoring techniques would be employed. For instance, in a substitution reaction where the chlorine atom is displaced, the rate of reaction could be followed using techniques like:

Stopped-Flow NMR: This method would allow for the monitoring of the disappearance of reactant signals and the appearance of product signals in the NMR spectrum over time, providing data to determine the reaction rate and order.

Environmental Chemistry of 1 2 Chloroethoxy 2 Ethoxybenzene

Pathways of Environmental Degradation

The environmental degradation of 1-(2-Chloroethoxy)-2-ethoxybenzene is expected to proceed through several key pathways, including hydrolysis, oxidation, reduction, and dehalogenation. The presence of an ether linkage, a chlorinated alkyl chain, and an aromatic ring suggests that multiple mechanisms will contribute to its transformation in the environment.

Hydrolysis Mechanisms

The ether linkages in this compound are generally resistant to hydrolysis under typical environmental conditions. However, the carbon-chlorine bond is susceptible to slow abiotic cleavage. For a related compound, bis(2-chloroethyl) ether (BCEE), the estimated half-life for the hydrolysis of the carbon-chlorine bond at 20°C is approximately 22 years nih.gov. This suggests that while hydrolysis of the chloroethoxy group can occur, it is a slow process and may not be the primary degradation pathway. Ethers can be cleaved by strong acids like hydrobromic acid and hydroiodic acid, though hydrogen chloride cleaves them more slowly wikipedia.org.

The hydrolysis of the chloroethoxy group would likely proceed via a nucleophilic substitution reaction, where a water molecule displaces the chloride ion, forming 2-(2-ethoxyphenoxy)ethanol (B1339132) and a chloride ion. The rate of this reaction would be influenced by environmental factors such as temperature and pH.

Oxidative and Reductive Transformations

Oxidative and reductive processes are significant in the environmental degradation of many organic pollutants. For chlorinated aromatic compounds, these transformations can lead to detoxification.

Oxidative transformations are likely to be initiated by hydroxyl radicals in the atmosphere and in aquatic environments. These highly reactive species can attack the aromatic ring, leading to the formation of hydroxylated intermediates, which can then undergo ring cleavage. The ether linkages may also be susceptible to oxidative cleavage. In some cases, oxidation of chlorinated aromatic compounds can be facilitated by chemical oxidants like permanganate and Fenton's reagent nih.govnih.gov.

Reductive transformations , particularly reductive dechlorination, are more likely to occur in anaerobic environments such as sediments and groundwater. In these conditions, the chlorinated portion of the molecule can act as an electron acceptor epa.gov. This process involves the replacement of a chlorine atom with a hydrogen atom, which is a critical step in the detoxification of many organochlorine compounds wikipedia.org. The resulting dechlorinated product would be more susceptible to further aerobic degradation.

Dehalogenation Processes

Dehalogenation, the removal of the chlorine atom, is a crucial step in the breakdown of this compound. This can occur through both abiotic and biotic mechanisms.

Abiotic dehalogenation can be mediated by minerals such as pyrite and magnetite under anoxic conditions nih.gov. While generally slower than microbial dehalogenation, abiotic processes can lead to the complete transformation of the parent compound nih.govnih.gov.

Biotic dehalogenation , or biodegradation, is often the most significant pathway for the removal of chlorinated compounds from the environment. Studies on the analogous compound BCEE have shown that it can be broken down by bacteria cdc.gov. For instance, some bacterial strains can facilitate sequential dehalogenation reactions nih.gov. This process can occur under both aerobic and anaerobic conditions, with anaerobic reductive dehalogenation being a key pathway for many chlorinated contaminants epa.gov. The biodegradation of the chloroethoxy side chain would likely proceed through initial dehalogenation to form an alcohol, which is then more readily metabolized.

Environmental Fate and Transport Considerations

The environmental fate and transport of this compound will be governed by its physicochemical properties, though specific data for this compound are not available. By analogy with similar compounds like BCEE and other substituted benzenes, we can infer its likely behavior.

Compounds like BCEE are soluble in water, which suggests that this compound may also have significant water solubility nih.govcdc.gov. This would facilitate its transport in surface water and potentially allow it to leach into groundwater. BCEE does not adhere strongly to soil, indicating a potential for mobility in the subsurface cdc.gov.

The volatility of this compound will influence its distribution between air, water, and soil. While some evaporation from surface water and soil is expected, its water solubility might lead to its removal from the atmosphere through rain, resulting in a cycle between these environmental compartments nih.govcdc.gov. Benzene (B151609) and its derivatives are known to be volatile organic compounds (VOCs) that can be released into the atmosphere drpress.orgnih.gov.

The potential for bioaccumulation is another important consideration. BCEE is not known to accumulate in plants or animals cdc.gov. This suggests that this compound may also have a low potential for bioaccumulation in food chains.

The following table summarizes the inferred environmental fate and transport properties of this compound based on analogous compounds.

| Property | Inferred Characteristic | Basis for Inference |

| Water Solubility | Likely to be soluble | High solubility of BCEE nih.govcdc.gov |

| Soil Adsorption | Low to moderate | BCEE does not stick strongly to soil cdc.gov |

| Volatility | Moderately volatile | General properties of substituted benzenes and ethers drpress.orgnih.gov |

| Bioaccumulation | Low potential | BCEE does not bioaccumulate cdc.gov |

| Persistence | Moderately persistent | Slow hydrolysis of the C-Cl bond nih.gov |

The following table outlines the expected primary degradation pathways and their typical environmental compartments.

| Degradation Pathway | Environmental Compartment | Key Reactants/Conditions |

| Hydrolysis | Water, Soil | Slow, abiotic |

| Oxidative Transformation | Atmosphere, Surface Water | Hydroxyl radicals |

| Reductive Transformation | Anaerobic Sediments, Groundwater | Electron donors |

| Dehalogenation (Biotic) | Soil, Water, Sediments | Aerobic and anaerobic microorganisms |

| Dehalogenation (Abiotic) | Anoxic Sediments | Reactive minerals (e.g., pyrite) nih.gov |

Q & A

Q. What occupational exposure limits (OELs) and PPE are recommended for handling this compound?

- Methodology : OSHA guidelines mandate local exhaust ventilation, nitrile gloves, and respirators (NIOSH-approved for chlorinated ethers). Air monitoring via GC-FID ensures concentrations remain below 1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.